Goserelin-D10

Quantitative Bioanalysis LC-MS/MS Internal Standard

Quantitative LC-MS/MS bioanalysis of Goserelin (Zoladex) is compromised by internal standard (IS) cross-talk from lower-labeled variants. Unlabeled IS causes co-elution issues; D8-labeled IS suffers M+8 isotopologue interference. Goserelin-D10 (C59H74D10N18O14, MW ~1279.47) provides: - +10 Da mass shift: Clean spectral region, zero cross-talk from analyte isotopologues - Near-identical physicochemical properties: Perfect correction for matrix effects & extraction recovery - EMA/FDA-compliant: Essential for bioequivalence studies, generic development, and WADA testing

Molecular Formula C59H84N18O14
Molecular Weight 1279.5 g/mol
Cat. No. B15598475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoserelin-D10
Molecular FormulaC59H84N18O14
Molecular Weight1279.5 g/mol
Structural Identifiers
InChIInChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40?,41-,42-,43-,44-,45+,46-/m0/s1/i1D3,2D3,22D2,31D,40D
InChIKeyBLCLNMBMMGCOAS-IAQRFPSOSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Goserelin-D10 Internal Standard for LC-MS


Goserelin-D10 (ICI 118630-d10) is a stable isotopically labeled decapeptide, specifically a deuterium-labeled analog of the gonadotropin-releasing hormone (GnRH/LHRH) agonist Goserelin [1]. It is manufactured for exclusive use as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays for the measurement of Goserelin in complex biological matrices [2]. This compound is a critical analytical reagent for studies involving Goserelin pharmacokinetics (PK), therapeutic drug monitoring (TDM), and bioequivalence assessments, particularly in the context of research on prostate cancer, breast cancer, and other hormone-responsive conditions [1].

Workflow LC-MS/MS quantification of Goserelin in research matrices
Selection Deuterium-labeled ISTD with sufficient mass shift for reliable differentiation
Use Context Matrix-effect correction, method validation, and batch consistency studies

Why Goserelin-D10 Is Essential


In quantitative LC-MS/MS, substituting Goserelin-D10 with unlabeled Goserelin or a structurally related GnRH analog (e.g., Leuprolide, Triptorelin) as an internal standard compromises analytical validity. Regulatory guidance for bioanalytical method validation emphasizes that the IS must closely mimic the analyte's behavior throughout sample preparation and ionization to correct for matrix effects and recovery variability [1]. Unlabeled compounds cannot be distinguished from the target analyte by the mass spectrometer, rendering quantification impossible. Using a non-identical analog introduces differential extraction efficiency and ionization suppression/enhancement profiles, leading to systematic bias, poor precision, and failed method validation [2]. A stable isotope-labeled (SIL) version of the exact analyte is the only acceptable approach for achieving the required accuracy and reproducibility in regulatory PK and bioequivalence studies [2].

Unlabeled IS Co-Elution Unlabeled Goserelin may co-elute and prevent MS differentiation, leading to matrix-effect miscalculation.
Isotopic Cross-Talk Lower-labeled variants (e.g., D8) may suffer from analyte isotopologue interference, reducing accuracy confidence.
Certification Gaps Uncertified or research-grade Goserelin may lack documented traceability, delaying method transfer review.

Goserelin-D10 vs. Lower-Labeled Standards


Mass Shift Reduces Isotopic Cross-Talk

Goserelin-D10 provides a mass difference of +10 Da relative to unlabeled Goserelin, which meets and exceeds the minimum recommended mass difference of 3 Da for avoiding isotopic interference in MS detection [1]. This is a superior differentiating characteristic compared to a hypothetical Goserelin-D8 internal standard, which would offer a smaller +8 Da shift and thus a potentially higher risk of spectral overlap with the analyte's natural isotopic envelope [2]. Furthermore, Goserelin-D10 is chemically distinct from other SIL GnRH analogs like Leuprolide-D10 (MW 1219.40) [3] or Triptorelin-D5 (MW ~1316.48) , ensuring its specificity is exclusive to Goserelin assays.

Isotopic Cross-Talk
Class-level
Negligible interference at M+10 channel vs. likely interference at M+8
Supports reduced LLOQ bias and validation robustness
Theoretical isotopic distribution; verify in matrix
Quantitative Bioanalysis LC-MS/MS Internal Standard Goserelin Method Validation

LC-MS/MS Method Performance Benchmarks

The use of Goserelin-D10 as a Stable Isotope-Labeled Internal Standard (SIL-IS) is critical for correcting for matrix effects, a known source of inaccuracy in peptide bioanalysis . Unlike a non-deuterated structural analog (e.g., Dalargin used in one GnRH method [1]), a true SIL-IS co-elutes with the target analyte and experiences the same degree of ion suppression or enhancement. This results in highly reproducible and accurate recoveries, whereas the use of a non-identical analog can lead to significant quantification bias . A specific study with another compound demonstrated that despite using a deuterated IS, residual matrix salts could still lead to a 50% underestimation of the true concentration, underscoring the absolute necessity of a matched SIL-IS [2].

Method Benchmark
Analytical context
Linear range 0.5–20 ng/mL, R 0.998–0.999, LLOQ 0.3 µg/L (with suitable deuterated IS)
Indicates achievable assay sensitivity for research PK studies
Performance may vary with matrix and instrumentation
Matrix Effects Ion Suppression Quantitative LC-MS SIL-IS Assay Reproducibility

Certified Standard Compliance & Traceability

A critical, but often overlooked, performance parameter is the stability of the isotopic label. The analytical utility of Goserelin-D10 is contingent on its resistance to deuterium/hydrogen (D/H) back-exchange in protic solvents or biological matrices. Poor label positioning can lead to exchange, causing the IS to degrade into a mixture of D10, D9, D8, etc., which broadens the MS signal and compromises quantification . While the exact labeling positions of Goserelin-D10 are proprietary to its manufacturers, its defined molecular formula implies labeling on non-labile carbon positions, which is a fundamental requirement for a usable SIL-IS . This inherent design requirement differentiates it from inadequately characterized or loosely labeled standards that would fail to maintain isotopic purity in a real-world assay environment [1].

Certification & Traceability
Specification review
ISO 17034 certified, purity >95%, stability 3 years at 2–8°C
Reduces in-house qualification burden and supports method validation documentation
Verify vendor certificate for specific lot
Deuterium Exchange Standard Stability Analytical QC Method Accuracy

Goserelin-D10 Research Applications


Generic Goserelin Bioequivalence Studies

The procurement of Goserelin-D10 is non-negotiable for any bioanalytical laboratory supporting Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs) for Goserelin drug products (e.g., Zoladex generics). Regulatory agencies such as the FDA and EMA mandate the use of a SIL-IS for the accurate and precise measurement of drug levels in biological matrices during PK/BE studies [1]. Goserelin-D10's specific mass shift and ability to co-elute with and correct for matrix effects of unlabeled Goserelin directly address the stringent requirements outlined in bioanalytical method validation guidance [1].

Preclinical PK/PD Profiling

For researchers and CROs aiming to push the lower limits of quantification (LLOQ) for Goserelin in challenging matrices like plasma or tissue homogenates, Goserelin-D10 is an essential tool [2]. Its use, as supported by evidence on matrix effect compensation [3], is critical for achieving the precision and accuracy targets (e.g., RSD ≤20% at LLOQ, ≤15% at other levels) that are required for validated methods. The alternative use of a structural analog IS would introduce unacceptable variability, particularly at the lower end of the calibration range, leading to method failure.

Goserelin API QC and Batch Release

In clinical research settings investigating the relationship between Goserelin exposure and therapeutic outcomes or side effects, Goserelin-D10 is required to generate reliable, patient-specific PK data. The established accuracy and reproducibility of SIL-IS-based LC-MS/MS assays [3] ensure that measured plasma concentrations are a true reflection of a patient's drug exposure. This high-fidelity data is essential for making meaningful correlations in pharmacometric analyses and for any eventual translation to TDM-guided personalized dosing strategies.

Anti-Doping & Forensic Toxicology

Beyond simple quantification, Goserelin-D10 is a valuable internal standard for non-clinical studies investigating the metabolic fate and stability of Goserelin. Its stable isotopic label, which resists back-exchange under assay conditions , makes it suitable for long-duration incubations and complex sample workups. By providing a consistent reference signal, it enables accurate relative quantification of Goserelin and its potential metabolites or degradation products in in vitro microsomal incubations, in vivo metabolic profiling studies, and forced degradation assessments [4].

Application
Selection Property
Validation Focus
Goserelin bioanalytical method validation
Stable isotope-labeled ISTD with confirmed mass shift
Accuracy, precision, and matrix-effect correction in plasma matrices
Preclinical Goserelin exposure-response studies
Precise quantification in animal model plasma
Correlation of drug exposure with pharmacodynamic endpoints
Goserelin API identity and purity testing
Reference standard with certified purity and stability
LC-MS/MS method for identity confirmation and batch consistency
Goserelin identification in human urine research matrices
High specificity to distinguish exogenous peptide from endogenous background
Definitive identification in complex biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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